

TD-5471 Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: TD-5471 hydrochloride

Cat. No.: B1663498

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CAS Number: 530084-35-6

This technical guide provides an in-depth overview of **TD-5471 hydrochloride**, a potent and selective long-acting β 2-adrenergic receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of respiratory therapeutics.

Chemical and Physical Properties

TD-5471 hydrochloride is a synthetic compound with the following properties:

Property	Value
CAS Number	530084-35-6
Molecular Formula	$C_{32}H_{32}ClN_3O_4$
Molecular Weight	558.07 g/mol
Synonyms	TD-5471, HY-19942A, CS-6554
Purity	Typically $\geq 98\%$ for research-grade material
Storage	Store at room temperature.

Note: Specific data on melting point and solubility were not publicly available in the reviewed literature. It is recommended to consult the supplier's Certificate of Analysis for precise values.

Pharmacological Profile

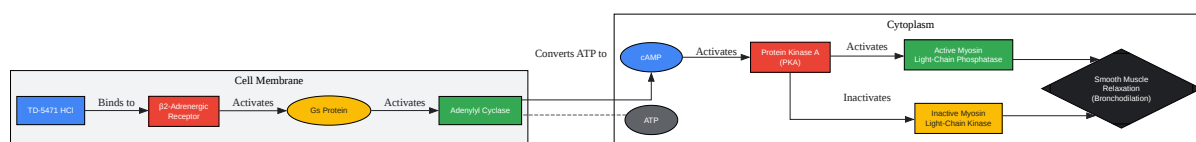
TD-5471 is characterized as a potent and selective full agonist of the human $\beta 2$ -adrenoceptor. [1][2] Its primary therapeutic potential lies in the treatment of chronic obstructive pulmonary disease (COPD) due to its long-acting bronchodilatory effects.[3][4]

Mechanism of Action

As a $\beta 2$ -adrenergic receptor agonist, TD-5471 mimics the action of endogenous catecholamines like epinephrine at the $\beta 2$ receptors, which are predominantly located on the smooth muscle cells of the airways.[5] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[6] The long duration of action of TD-5471 is attributed to its lipophilic side-chain, which allows it to remain at the receptor site, continuously binding and unbinding.[7]

Signaling Pathway

The binding of TD-5471 to the $\beta 2$ -adrenergic receptor triggers the following canonical signaling pathway:



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Caption: $\beta 2$ -Adrenergic Receptor Signaling Pathway for Bronchodilation.

In Vitro and In Vivo Efficacy

Studies have demonstrated the potency and long-lasting effects of **TD-5471 hydrochloride** in preclinical models.

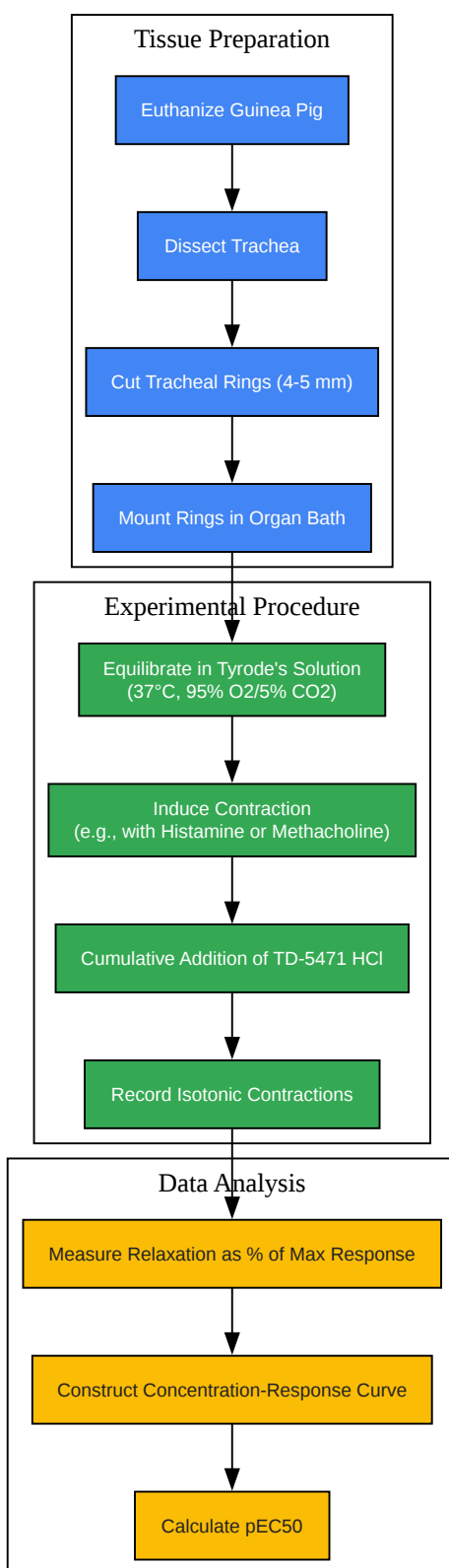
Assay	Model Organism	Key Findings
Tracheal Ring Assay	Guinea Pig	Potent agonist with a pEC50 of 8.7.[1][2]
Bronchoprotection Assay	Guinea Pig	Shows excellent, dose-dependent, and long-lasting bronchoprotection. At nebulizer concentrations ≥ 30 $\mu\text{g/mL}$, its effect at 72 hours is significantly greater than Salmeterol.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize $\beta 2$ -adrenergic agonists like **TD-5471 hydrochloride**.

In Vitro Guinea Pig Tracheal Ring Assay

This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.



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Caption: Workflow for the In Vitro Guinea Pig Tracheal Ring Assay.

Methodology:

- **Tissue Preparation:** Male Hartley guinea pigs are euthanized, and the trachea is immediately dissected and placed in Tyrode's solution.[8] The trachea is then cut into 4-5 mm wide rings.
- **Mounting:** Each tracheal ring is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
- **Equilibration and Contraction:** The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as histamine (e.g., 1x10⁻⁵ M).[8]
- **Compound Addition:** Once a stable contraction is achieved, **TD-5471 hydrochloride** is added to the organ bath in a cumulative manner, with increasing concentrations.
- **Data Acquisition and Analysis:** The relaxation of the tracheal rings is measured isotonically. The response at each concentration is calculated as a percentage of the maximum relaxation induced by a standard β-agonist like isoprenaline. A concentration-response curve is plotted, and the pEC₅₀ (the negative logarithm of the molar concentration that produces 50% of the maximum response) is determined.[8]

In Vivo Bronchoprotection Assay in Conscious Guinea Pigs

This assay evaluates the ability of a compound to protect against induced bronchoconstriction in a live animal model.

Methodology:

- **Animal Acclimatization:** Conscious guinea pigs are placed in a whole-body plethysmograph to allow for acclimatization and to obtain baseline respiratory measurements, such as specific airway conductance (sGaw).[9]
- **Compound Administration:** **TD-5471 hydrochloride** is administered to the animals, typically via nebulization, at various concentrations.

- **Bronchoconstrictor Challenge:** At a specified time point after drug administration (e.g., 1.5 hours, 24 hours, or 72 hours), the animals are challenged with an aerosolized bronchoconstricting agent, such as histamine or methacholine.[1][9]
- **Measurement of Bronchoprotection:** Respiratory parameters (e.g., sGaw) are continuously monitored during and after the challenge. The degree of bronchoprotection is determined by comparing the change in respiratory parameters in the drug-treated group to a vehicle-treated control group.
- **Data Analysis:** The results are typically expressed as the percentage inhibition of the bronchoconstrictor response. A dose-response relationship and the duration of action can be established from these data.

Summary and Future Directions

TD-5471 hydrochloride is a promising long-acting β 2-adrenergic receptor agonist with demonstrated potency and a long duration of action in preclinical models. Its profile suggests potential for once-daily dosing in the management of COPD. Further research would be beneficial to fully elucidate its clinical potential, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as comprehensive safety and toxicology assessments. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds.

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